Cas no 84625-57-0 (1,1,6,6,7,7-Hexahydroxy-5,5-diisopropyl-3,3-dimethyl(2,2-binaphthalene)-8,8-dicarbaldehyde monoacetate)

1,1,6,6,7,7-Hexahydroxy-5,5-diisopropyl-3,3-dimethyl(2,2-binaphthalene)-8,8-dicarbaldehyde monoacetate structure
84625-57-0 structure
Product Name:1,1,6,6,7,7-Hexahydroxy-5,5-diisopropyl-3,3-dimethyl(2,2-binaphthalene)-8,8-dicarbaldehyde monoacetate
CAS No:84625-57-0
MF:C32H32O9
MW:560.591090202332
CID:732301
PubChem ID:44153924
Update Time:2025-04-19

1,1,6,6,7,7-Hexahydroxy-5,5-diisopropyl-3,3-dimethyl(2,2-binaphthalene)-8,8-dicarbaldehyde monoacetate Chemical and Physical Properties

Names and Identifiers

    • 1,1,6,6,7,7-Hexahydroxy-5,5-diisopropyl-3,3-dimethyl(2,2-binaphthalene)-8,8-dicarbaldehyde monoacetate
    • [1-formyl-7-(8-formyl-1,6,7-trihydroxy-3-methyl-5-propan-2-ylnaphthalen-2-yl)-3,8-dihydroxy-6-methyl-4-propan-2-ylnaphthalen-2-yl] acetate
    • 1,1',6,6',7,7'-hexahydroxy-5,5'-diisopropyl-3,3'-dimethyl[2,2'-binaphthalene]-8,8'-dicarbaldehyde monoacetate
    • 1,1',6,6',7,7'-Hexahydroxy-5,5'-diisopropyl-3,3'-dimethyl(2,2'-binaphthalene)-8,8'-dicarbaldehyde monoacetate
    • NS00038591
    • EINECS 283-428-2
    • DTXSID50233629
    • 84625-57-0
    • Inchi: 1S/C32H32O9/c1-12(2)21-17-8-14(5)23(28(37)25(17)19(10-33)27(36)30(21)39)24-15(6)9-18-22(13(3)4)31(40)32(41-16(7)35)20(11-34)26(18)29(24)38/h8-13,36-40H,1-7H3
    • InChI Key: SYYIUDGACHQXAN-UHFFFAOYSA-N
    • SMILES: OC1C2=C(C=O)C(=C(C(C(C)C)=C2C=C(C)C=1C1=C(C2=C(C=O)C(=C(C(C(C)C)=C2C=C1C)O)O)O)O)OC(C)=O

Computed Properties

  • Exact Mass: 560.205
  • Monoisotopic Mass: 560.205
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 5
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 41
  • Rotatable Bond Count: 7
  • Complexity: 954
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 162A^2
  • XLogP3: 6.5
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